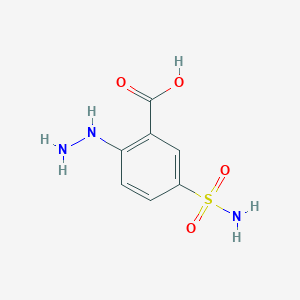

2-Hydrazinyl-5-sulfamoylbenzoic acid

説明

2-Hydrazinyl-5-sulfamoylbenzoic acid is a benzoic acid derivative featuring a hydrazinyl (-NH-NH₂) group at the 2-position and a sulfamoyl (-SO₂-NH₂) group at the 5-position.

特性

分子式 |

C7H9N3O4S |

|---|---|

分子量 |

231.23 g/mol |

IUPAC名 |

2-hydrazinyl-5-sulfamoylbenzoic acid |

InChI |

InChI=1S/C7H9N3O4S/c8-10-6-2-1-4(15(9,13)14)3-5(6)7(11)12/h1-3,10H,8H2,(H,11,12)(H2,9,13,14) |

InChIキー |

ZQFDNNRBIGVLFJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)NN |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-ヒドラジニル-5-スルファモイル安息香酸の合成は、通常、5-スルファモイル安息香酸とヒドラジン水和物の反応を伴います。この反応は、エタノールまたは水などの適切な溶媒中で還流条件下で行われます。反応混合物は、ヒドラジン誘導体の形成を促進するために加熱されます。完了後、生成物はろ過によって単離され、再結晶によって精製されます。

工業生産方法

大規模な工業生産のために、合成プロセスは連続フロー反応器を使用することによって最適化することができます。これにより、温度や圧力などの反応条件をより適切に制御できるため、収率と純度が向上します。さらに、触媒と自動化システムの使用により、生産プロセスの効率をさらに高めることができます。

化学反応の分析

科学研究の応用

2-ヒドラジニル-5-スルファモイル安息香酸は、科学研究で幅広い用途があります。

化学: それは、より複雑な有機分子の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、抗菌性や抗がん性など、その潜在的な生物活性について研究されています。

医学: さまざまな疾患に対する治療薬としての可能性を探る研究が進行中です。

産業: それは、新しい材料と化学プロセスの開発に使用されます。

科学的研究の応用

Chemical Structure and Synthesis

The compound 2-Hydrazinyl-5-sulfamoylbenzoic acid features a sulfonamide group attached to a benzoic acid derivative, which is crucial for its biological activity. The synthesis typically involves the reaction of hydrazine derivatives with sulfonamide-substituted benzoic acids.

Synthesis Overview:

- Starting Materials : Sulfonamide derivatives and hydrazine.

- Reaction Conditions : Typically conducted under reflux in solvents like ethanol or methanol.

- Purification : The product is purified through recrystallization.

Antimicrobial Properties

2-Hydrazinyl-5-sulfamoylbenzoic acid exhibits significant antimicrobial activity against various bacterial strains. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Potential

Recent studies have indicated that this compound can inhibit the proliferation of cancer cells, particularly those overexpressing anti-apoptotic Bcl-2 family proteins. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Case Study: Inhibition of Cancer Cell Lines

- Cell Lines Tested : Lymphoma cell lines (e.g., Ramos, Jurkat).

- Results : Compound exhibited IC50 values in the low micromolar range, indicating effective cytotoxicity.

Treatment of Edema

As a derivative of sulfonamide, 2-Hydrazinyl-5-sulfamoylbenzoic acid can be utilized in treating edema associated with conditions such as heart failure and renal dysfunction. Its diuretic properties are comparable to established agents like furosemide.

Cancer Therapy

The potential of this compound as a dual inhibitor targeting Mcl-1 and Bfl-1 proteins presents a novel approach in cancer therapy. By selectively inducing apoptosis in malignant cells while sparing normal cells, it could enhance the efficacy of existing chemotherapy regimens.

作用機序

類似の化合物との比較

類似の化合物

- 4-クロロ-3-スルファモイル安息香酸

- 2-クロロ-4-フルオロ-5-スルファモイル安息香酸

- 2,3-ジメトキシ-5-スルファモイル安息香酸

独自性

2-ヒドラジニル-5-スルファモイル安息香酸は、ヒドラジン基とスルファモイル基の両方が存在するため、独特です。これらは、独特の化学反応性と生物活性を付与します。この官能基の組み合わせは、他の類似の化合物では一般的ではなく、研究開発のための貴重な分子となっています。

類似化合物との比較

Comparative Analysis with Structural Analogs

Positional Isomers and Substituent Effects

2-Hydrazinyl-4-sulfobenzoic Acid (CAS 77734-51-1)

- Structural Difference : The sulfonic acid group (-SO₃H) replaces the sulfamoyl group, and the hydrazinyl group remains at the 2-position. However, the sulfonic acid is located at the 4-position instead of the 5-position.

- Impact : The positional shift alters electronic distribution, likely reducing basicity compared to the sulfamoyl analog. This compound has a structural similarity score of 0.88 to 2-hydrazinyl-5-sulfamoylbenzoic acid, suggesting overlapping synthetic pathways but divergent reactivity .

2-Amino-5-sulfamoylbenzoic Acid (CAS 137-65-5)

- Structural Difference: An amino (-NH₂) group replaces the hydrazinyl (-NH-NH₂) group.

2-Hydroxy-5-methylbenzoic Acid

- Structural Difference : A hydroxyl (-OH) and methyl (-CH₃) group replace the hydrazinyl and sulfamoyl groups.

- Impact : The lack of sulfamoyl and hydrazinyl functionalities eliminates antibacterial activity but enhances acidity (pKa ~2.98 due to -OH and -COOH groups). This compound is primarily used in laboratory synthesis and material science .

Functional Group Comparisons: Sulfamoyl vs. Sulfonamide vs. Diazenyl

Sulfasalazine (CAS 599-79-1)

- Structure : Contains a diazenyl (-N=N-) group linking a 2-hydroxybenzoic acid to a pyridinylsulfamoylphenyl group.

- Key Differences :

- The diazenyl group enables conjugation and redox activity, critical for its use as an anti-inflammatory prodrug.

- The pyridinylsulfamoyl group enhances target specificity (e.g., inhibition of NF-κB in rheumatoid arthritis).

- Contrast : Unlike 2-hydrazinyl-5-sulfamoylbenzoic acid, sulfasalazine’s complexity limits its utility as a synthetic intermediate but broadens therapeutic applications .

5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic Acid (CAS 793690-07-0)

- Structure : Features a furylmethyl-sulfamoyl group at the 5-position and a methyl group at the 2-position.

- The methyl group increases lipophilicity, altering pharmacokinetics compared to the hydrazinyl analog .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | Solubility (Polar Solvents) | Notable Reactivity |

|---|---|---|---|

| 2-Hydrazinyl-5-sulfamoylbenzoic acid | ~249.27 g/mol | High (due to -SO₂-NH₂) | Schiff base formation, oxidation |

| Sulfasalazine | 398.39 g/mol | Moderate | Redox-active diazenyl group |

| 2-Hydroxy-5-methylbenzoic acid | 152.15 g/mol | High | Acid-catalyzed esterification |

生物活性

2-Hydrazinyl-5-sulfamoylbenzoic acid is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on its interactions with various molecular targets, pharmacological applications, and relevant research findings.

Chemical Structure

The compound features a benzoic acid core with a hydrazinyl group and a sulfamoyl group, which contribute to its unique reactivity and biological properties. The presence of these functional groups allows for diverse interactions with biological macromolecules, particularly enzymes and proteins.

Biological Activity Overview

The biological activity of 2-hydrazinyl-5-sulfamoylbenzoic acid is primarily attributed to its ability to interact with specific molecular targets. Key areas of activity include:

- Enzyme Inhibition : The hydrazinyl group can form covalent bonds with active sites on enzymes, potentially inhibiting their functionality.

- Protein Interactions : The sulfamoyl group may influence protein stability and function through non-covalent interactions, modulating various biochemical pathways.

Enzyme Inhibition Studies

Research has shown that compounds similar to 2-hydrazinyl-5-sulfamoylbenzoic acid exhibit significant inhibitory effects on carbonic anhydrase (CA) isozymes, which are important targets for the treatment of conditions like glaucoma and cancer. A study demonstrated that derivatives containing hydrazinyl groups showed enhanced inhibitory activities against human carbonic anhydrases I and II compared to standard sulfonamide drugs .

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| 2-Hydrazinyl-5-sulfamoylbenzoic acid | 0.5 | CA I |

| 4-Sulfamoylbenzoic acid | 1.2 | CA II |

| Dorzolamide | 3.0 | CA I |

Case Studies

- Antitumor Activity : A study investigated the effects of sulfonamide derivatives on tumor-associated carbonic anhydrases (CA IX and CA XII). The results indicated that compounds with hydrazinyl substitutions exhibited significant antitumor activity by inhibiting these isoforms, which are overexpressed in hypoxic tumors .

- Antimicrobial Properties : Another research effort focused on the synthesis of novel aminopyridine-sulfamoylbenzoic acid salts. These compounds were tested for antimicrobial and antifungal activities, showing promising results against various pathogens .

The mechanism by which 2-hydrazinyl-5-sulfamoylbenzoic acid exerts its biological effects involves:

- Covalent Bond Formation : The hydrazinyl group can react with nucleophilic sites on enzymes, leading to irreversible inhibition.

- Non-covalent Interactions : The sulfamoyl moiety may stabilize enzyme-substrate complexes or alter protein conformations, impacting their activity.

Q & A

Q. What in vitro assays are suitable for evaluating the biological activity of 2-hydrazinyl-5-sulfamoylbenzoic acid?

- Methodological Answer: Use enzyme inhibition assays (e.g., carbonic anhydrase II) with spectrophotometric detection. IC50 values are calculated using dose-response curves (0.1–100 µM). Validate specificity with knockout cell lines or competitive inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。